麦角甾醇

描述

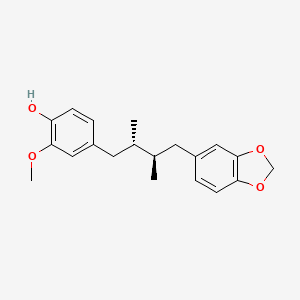

Macelignan is a natural compound found in the nutmeg mace of Myristica fragrans. It has been shown to possess a spectrum of pharmacological activities, including anti-bacterial, anti-inflammatory, anti-cancer, anti-diabetes, and hepatoprotective activities .

Synthesis Analysis

Macelignan is a natural lignan compound isolated from Myristica fragrans (Nutmeg). It has been reported to possess antioxidant and anti-inflammatory activities . It has been shown to reduce the phosphorylation of Tau at Thr 231 site, Ser 396 site, and Ser 404 site in two overexpressing Tau cell lines .Molecular Structure Analysis

Macelignan has the molecular formula C20H24O4 and a molecular weight of 328.41 g/mol . It is also known as (+)-Anwulignan .Chemical Reactions Analysis

Macelignan has been shown to possess a spectrum of pharmacological activities, including anti-bacterial, anti-inflammatory, anti-cancer, anti-diabetes, and hepatoprotective activities . It has been found to inhibit melanin biosynthesis in murine melan-a melanocytes .Physical And Chemical Properties Analysis

Macelignan has the empirical formula C20H24O4 . It is a polyphenolic substance derived from phenylalanine by oxidative dimerization .科学研究应用

抗菌特性

麦角甾醇已被证明具有抗菌特性 . 这使得它成为开发新型抗菌药物的潜在候选者。

抗炎特性

麦角甾醇还表现出抗炎活性 . 这表明它可以用于治疗炎症起关键作用的疾病。

抗癌特性

研究表明麦角甾醇具有抗癌特性 . 它有可能用于癌症治疗,但需要更多研究来全面了解其机制和疗效。

抗糖尿病特性

麦角甾醇被发现具有抗糖尿病特性 . 这表明它可以用于糖尿病的管理或治疗。

保肝活性

麦角甾醇已被证明具有保肝活性 . 这意味着它有可能被用于保护肝脏免受损伤。

神经保护活性

最近的研究表明麦角甾醇还具有神经保护活性 . 这表明它可以用于治疗阿尔茨海默病等神经退行性疾病 .

皮肤保护

另一项研究表明麦角甾醇可以减轻紫外线(UV)B诱导的皮肤光老化和炎症 . 这表明它可以用于护肤产品中,以保护皮肤免受紫外线损伤。

阿尔茨海默病治疗

麦角甾醇被发现可以减少阿尔茨海默病模型中Tau的磷酸化并抑制Aβ沉积 . 这表明麦角甾醇有可能被开发成阿尔茨海默病的治疗方法 .

作用机制

Target of Action

Macelignan, a natural lignan compound isolated from Myristica fragrans (nutmeg), has been shown to possess a spectrum of pharmacological activities . The primary targets of Macelignan include NF-κB and COX-2 . These molecules play crucial roles in inflammatory responses, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

Macelignan interacts with its targets by suppressing their activities. For instance, it has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the degradation of Inhibitory-kappa B (IkBa) , which leads to a decrease in nuclear NF-kB in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells . This suggests that Macelignan can regulate inflammation through the MAPK signaling pathway .

Biochemical Pathways

Macelignan affects several biochemical pathways. It has been shown to inhibit melanogenesis by downregulating tyrosinase , an enzyme responsible for mediating melanin synthesis from the amino acid tyrosine . Additionally, it can activate the PERK/eIF2α signaling pathway to reduce BACE1 translation

未来方向

Macelignan has shown potential in treating various diseases due to its wide range of pharmacological activities. It has been suggested that Macelignan could be developed as a treatment for Alzheimer’s disease . Furthermore, it has been found to prevent colorectal cancer metastasis by inhibiting M2 macrophage polarization . These findings indicate the potential of Macelignan in the prevention of disease and its therapeutic potential in disease treatment.

属性

IUPAC Name |

4-[(2S,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDILOVMGWUNGD-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@@H](C)CC3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148077 | |

| Record name | Macelignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107534-93-0 | |

| Record name | Macelignan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107534-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macelignan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macelignan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Macelignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MACELIGNAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PP3614Z43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

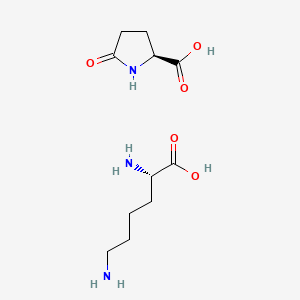

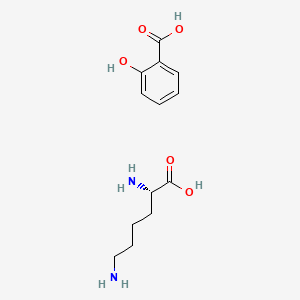

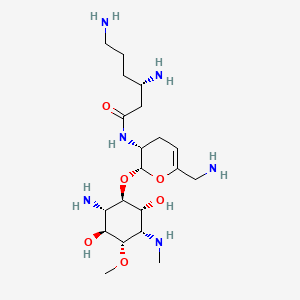

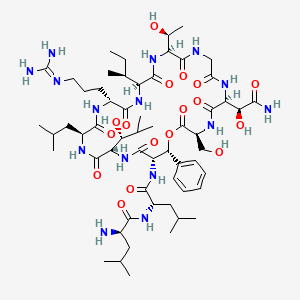

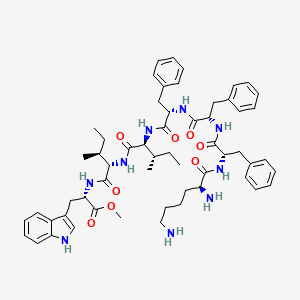

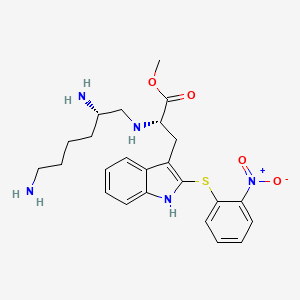

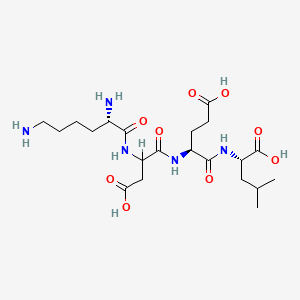

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。